molecular formula C8H12N2O B13905938 2-Pyridinamine, 3-(methoxymethyl)-4-methyl- CAS No. 64025-25-8

2-Pyridinamine, 3-(methoxymethyl)-4-methyl-

Cat. No.: B13905938
CAS No.: 64025-25-8
M. Wt: 152.19 g/mol
InChI Key: CHHLKRYDWZLPLS-UHFFFAOYSA-N
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Description

2-Pyridinamine, 3-(methoxymethyl)-4-methyl- is a chemical compound that belongs to the class of aminopyridines It is characterized by the presence of a pyridine ring substituted with an amino group at the second position, a methoxymethyl group at the third position, and a methyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinamine, 3-(methoxymethyl)-4-methyl- can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyridine with methoxymethylamine in the presence of a base such as sodium hydride. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then subjected to further reactions to introduce the methyl group at the fourth position.

Industrial Production Methods

Industrial production of 2-Pyridinamine, 3-(methoxymethyl)-4-methyl- often involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

2-Pyridinamine, 3-(methoxymethyl)-4-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its reduced forms.

    Substitution: The amino group and other substituents on the pyridine ring can participate in substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Electrophiles like alkyl halides or nucleophiles like amines in the presence of a base.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced forms of the compound with hydrogenated functional groups.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Pyridinamine, 3-(methoxymethyl)-4-methyl- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Pyridinamine, 3-(methoxymethyl)-4-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Pyridinamine, 3-methyl-: Similar structure but lacks the methoxymethyl group.

    2-Pyridinamine, 4-methyl-: Similar structure but lacks the methoxymethyl group at the third position.

    3-(Methoxymethyl)pyridin-2-amine: Similar structure but lacks the methyl group at the fourth position.

Uniqueness

2-Pyridinamine, 3-(methoxymethyl)-4-methyl- is unique due to the presence of both the methoxymethyl and methyl groups on the pyridine ring. This unique substitution pattern imparts distinct chemical and biological properties to the compound, making it valuable for specific applications in research and industry.

Properties

CAS No.

64025-25-8

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

3-(methoxymethyl)-4-methylpyridin-2-amine

InChI

InChI=1S/C8H12N2O/c1-6-3-4-10-8(9)7(6)5-11-2/h3-4H,5H2,1-2H3,(H2,9,10)

InChI Key

CHHLKRYDWZLPLS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1)N)COC

Origin of Product

United States

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